molecular formula C16H13NO6S B5845907 Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]-

Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]-

Cat. No.: B5845907
M. Wt: 347.3 g/mol
InChI Key: YRHYYJZTGONLCZ-RUDMXATFSA-N
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Description

Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- is a structurally complex organic compound characterized by a benzoic acid core substituted with a sulfonamide group linked to a 3-(2-carboxyethenyl)phenyl moiety.

Properties

IUPAC Name

4-[[3-[(E)-2-carboxyethenyl]phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6S/c18-15(19)9-4-11-2-1-3-13(10-11)17-24(22,23)14-7-5-12(6-8-14)16(20)21/h1-10,17H,(H,18,19)(H,20,21)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHYYJZTGONLCZ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymatic activity. The carboxyethenyl group may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Key Structural Features :

  • Benzoic acid backbone : Provides a rigid aromatic framework.
  • Sulfonamide bridge (-SO₂-NH-) : Enhances hydrogen-bonding capacity and solubility.
  • 3-(2-Carboxyethenyl)phenyl group : Introduces conjugated double bonds and additional carboxylic acid functionality, which may influence reactivity and binding affinity.

Comparison with Similar Compounds

To contextualize the unique attributes of benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]-, we compare it with structurally related sulfonamide and benzoic acid derivatives. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Group Comparison

Compound Name Structural Features Key Functional Groups Biological Activities Reference
Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- Benzoic acid, sulfonamide, carboxyethenyl -SO₂-NH-, -COOH, conjugated ethenyl Potential enzyme inhibition (theoretical)
3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid Trifluoromethyl, benzyl -SO₂-NH-, -CF₃, benzyl Anti-inflammatory, anticancer (experimental)
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid Trifluoromethyl, sulfonamide -SO₂-NH-, -CF₃ Enhanced lipophilicity, enzyme inhibition
4-[[3-[(4-Chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid Chlorophenyl, carbamoyl -SO₂-NH-, -CONH- Antimicrobial, solubility-enhanced
Sulfanilamide Simple sulfonamide -SO₂-NH₂ Broad-spectrum antibacterial

Key Differentiators

Carboxyethenyl Group : The presence of a conjugated carboxyethenyl group in the target compound distinguishes it from analogs like sulfanilamide or trifluoromethyl-substituted derivatives. This group may improve π-π stacking interactions in biological systems and enhance solubility in aqueous environments .

Dual Acidic Moieties : Unlike simpler sulfonamides (e.g., sulfanilamide), this compound contains both a carboxylic acid (-COOH) and a sulfonamide group, enabling diverse binding modes in biochemical assays .

For example: The trifluoromethyl group in 3-{benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid confers strong anti-inflammatory effects by modulating COX-2 pathways . The chlorophenyl carbamoyl group in 4-[[3-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid enhances antimicrobial activity against Gram-positive bacteria .

Physicochemical Properties

Property Target Compound 3-{Benzyl[3-(Trifluoromethyl)Phenyl]Sulfamoyl}Benzoic Acid Sulfanilamide
Molecular Weight ~375 g/mol (estimated) 425.42 g/mol 172.20 g/mol
Solubility (Water) High (due to -COOH and -SO₂-NH-) Moderate (lipophilic CF₃ reduces solubility) High
LogP ~1.5 (predicted) 3.2 0.9
Key Applications Theoretical enzyme inhibition Anti-inflammatory drug candidate Antibacterial agent

Research Findings and Implications

Drug Design Relevance : The structural complexity of this compound makes it a candidate for targeted drug delivery systems, particularly in oncology or infectious diseases, where sulfonamide derivatives are well-established .

Synthetic Challenges : The carboxyethenyl group may introduce instability under acidic conditions, necessitating optimized synthesis protocols to prevent hydrolysis .

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- , exploring its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₄H₁₁N₁O₆S
  • Molecular Weight : 315.31 g/mol
  • CAS Number : 5005984
  • LogP : 1.51
  • Melting Point : Approximately 289-293 °C

The compound features a sulfonamide group, which is known for enhancing solubility and bioactivity in various biological systems. The presence of the carboxyethenyl group contributes to its potential reactivity and interaction with biological targets.

Biological Activity

The biological activity of Benzoic acid derivatives is often linked to their ability to interact with specific enzymes and receptors. The compound has been studied for its potential roles in:

  • Antimicrobial Activity :
    • Several studies have indicated that benzoic acid derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The sulfonamide moiety may enhance this activity by interfering with bacterial folate synthesis.
  • Anticancer Properties :
    • Research has shown that compounds similar to Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- can induce apoptosis in cancer cells. This effect is often mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways that are crucial for cancer cell survival. For example, studies have demonstrated that similar compounds can inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various benzoic acid derivatives against common pathogens. The results indicated that derivatives with sulfonamide groups showed enhanced activity compared to their non-sulfonated counterparts, suggesting a structure-activity relationship (SAR) where the sulfonamide moiety plays a crucial role in efficacy .

Case Study 2: Anticancer Activity

In a study focusing on cancer cell lines, Benzoic acid derivatives were tested for their ability to induce apoptosis. The results showed that compounds with similar structural features to Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]- significantly reduced cell viability in breast cancer cell lines by activating caspase pathways .

Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis via caspase activation
Enzyme InhibitionInhibition of MMPs

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